2-Methoxy-dibenzosuberone

Description

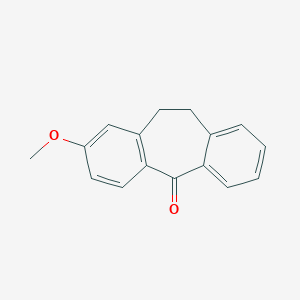

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)16(15)17/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFQZKLQUBMUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801201776 | |

| Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17910-72-4 | |

| Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17910-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-dibenzosuberone

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 17910-72-4

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methoxy-dibenzosuberone, alongside a review of the synthetic methodologies and biological activities associated with its broader class of dibenzosuberone compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 17910-72-4 | N/A |

| Molecular Formula | C₁₆H₁₄O₂ | N/A |

| Molecular Weight | 238.29 g/mol | N/A |

| Physical Form | Yellow Solid | N/A |

| IUPAC Name | 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | N/A |

Synthesis of Dibenzosuberone Derivatives

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, general synthetic routes for dibenzosuberone and its derivatives have been described, which can be adapted for the synthesis of this specific compound. A common strategy involves the intramolecular Friedel-Crafts acylation of a corresponding carboxylic acid.

A representative experimental protocol for the synthesis of a dibenzosuberone derivative, which could be conceptually adapted, is the preparation of 3,7-dibromo-5-(dimethylaminoethyloxyimino)-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene. This multi-step synthesis involves the regioselective bromination of dibenzosuberone, followed by oximation and subsequent O-alkylation.[1]

Illustrative Synthetic Workflow

The following diagram outlines a generalized synthetic approach to dibenzosuberone derivatives, which could be modified for the synthesis of this compound.

Caption: Generalized synthetic workflow for dibenzosuberone derivatives.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in the available literature, the broader class of dibenzosuberone and methoxy-substituted aromatic compounds has been the subject of significant research, revealing a range of biological activities.

Dibenzosuberones are recognized as a core scaffold in various biologically active molecules. They have been investigated for their potential as:

For instance, certain benzosuberone derivatives have shown potent anticancer activity against breast cancer cell lines, with IC50 values in the low micromolar range.[2] Mechanistic studies have suggested that these compounds can induce apoptosis and cause cell cycle arrest.[2]

Methoxy-substituted aromatic compounds have also demonstrated a variety of pharmacological effects. Research into compounds containing a 2-methoxyphenyl moiety has indicated potential as:

-

COX-2 inhibitors , suggesting anti-inflammatory applications.[4]

-

Antioxidants , with the ability to scavenge free radicals.[4]

Potential Signaling Pathway Involvement

Given the activities of related compounds, this compound could potentially interact with various signaling pathways. For example, the anti-inflammatory effects of related compounds suggest possible modulation of pathways involving cyclooxygenase (COX) enzymes. The general structure of dibenzosuberones, known to act as tricyclic antidepressants, implies potential interaction with neurotransmitter reuptake systems.

The diagram below illustrates a simplified hypothetical signaling pathway that could be influenced by a bioactive dibenzosuberone derivative, based on the activities of related compounds.

Caption: Hypothetical signaling pathway for a bioactive dibenzosuberone.

Experimental Protocols for Biological Assays

Detailed experimental protocols for assays involving this compound are not available in the searched literature. However, standard assays used to evaluate the biological activities of related compounds can be referenced.

Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

General Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antioxidant Activity (DPPH Radical-Scavenging Assay)

The antioxidant potential of a compound can be evaluated by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[4]

General Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing a solution of the test compound at various concentrations and a solution of DPPH in a suitable solvent (e.g., methanol).

-

Incubation: Incubate the mixture in the dark at room temperature for a specific time.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion

This compound belongs to a class of compounds with significant potential in medicinal chemistry. While specific data on this particular molecule is sparse, the established synthetic routes and diverse biological activities of related dibenzosuberones and methoxy-substituted aromatics provide a strong foundation for future research. Further investigation is warranted to fully elucidate the physicochemical properties, synthetic pathways, and biological functions of this compound, which may lead to the development of novel therapeutic agents.

References

- 1. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxy-dibenzosuberone: Chemical Structure, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, a derivative of the dibenzosuberone core structure. Dibenzosuberone and its analogues are significant scaffolds in medicinal chemistry, notably as precursors to various tricyclic antidepressants (TCAs). This document outlines the chemical structure, a proposed synthetic pathway with detailed experimental protocols, and the likely biological mechanism of action based on its structural class.

Chemical Structure and Identification

2-Methoxy-dibenzosuberone, systematically named 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, is a tricyclic ketone. Its structure consists of a central seven-membered ring fused to two benzene rings, with a methoxy group substituted on one of the aromatic rings.

| Identifier | Value |

| Chemical Name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one |

| CAS Number | 17910-72-4[1] |

| Molecular Formula | C₁₆H₁₄O₂ |

| Molecular Weight | 238.28 g/mol |

Chemical Structure:

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process, culminating in an intramolecular Friedel-Crafts acylation. This proposed pathway is based on established methodologies for the synthesis of dibenzosuberone and its derivatives.[2][3][4][5][6]

The overall synthetic scheme is as follows:

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Suzuki Coupling to form 2-Formyl-3'-methoxybiphenyl [7][8][9]

-

Methodology: In a flame-dried Schlenk flask under an inert atmosphere, combine 2-bromobenzaldehyde (1.0 mmol), 3-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol). Add dioxane (5 mL) and water (1 mL). The reaction mixture is stirred at 80-100 °C until completion (monitored by TLC). After cooling, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

-

Quantitative Data:

| Reagent | Molar Equiv. | Amount |

| 2-Bromobenzaldehyde | 1.0 | 185 mg |

| 3-Methoxyphenylboronic acid | 1.2 | 182 mg |

| Potassium Carbonate | 2.0 | 276 mg |

| Palladium(II) Acetate | 0.02 | 4.5 mg |

| Triphenylphosphine | 0.08 | 21 mg |

| Expected Yield | ~85-95% |

Step 2: Wittig Reaction to form 2-Vinyl-3'-methoxybiphenyl

-

Methodology: To a suspension of methyltriphenylphosphonium bromide (1.1 mmol) in dry THF, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) at 0 °C. Stir for 30 minutes. A solution of 2-formyl-3'-methoxybiphenyl (1.0 mmol) in dry THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. Purification is achieved by column chromatography.

-

Quantitative Data:

| Reagent | Molar Equiv. | Amount |

| 2-Formyl-3'-methoxybiphenyl | 1.0 | 212 mg |

| Methyltriphenylphosphonium bromide | 1.1 | 393 mg |

| n-Butyllithium (1.6 M) | 1.1 | 0.69 mL |

| Expected Yield | ~70-85% |

Step 3: Hydroboration-Oxidation to form 2-(2-Hydroxyethyl)-3'-methoxybiphenyl

-

Methodology: To a solution of 2-vinyl-3'-methoxybiphenyl (1.0 mmol) in dry THF at 0 °C, add borane-tetrahydrofuran complex (1.2 mmol, 1.0 M in THF) dropwise. The mixture is stirred at room temperature for 2 hours. The reaction is then cooled to 0 °C, and water, 3 M aqueous sodium hydroxide, and 30% hydrogen peroxide are added sequentially. The mixture is stirred at room temperature for 1 hour. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated to yield the product, which can be purified by chromatography.

-

Quantitative Data:

| Reagent | Molar Equiv. | Amount |

| 2-Vinyl-3'-methoxybiphenyl | 1.0 | 210 mg |

| Borane-THF complex (1.0 M) | 1.2 | 1.2 mL |

| Expected Yield | ~80-90% |

Step 4: Oxidation to 2-(3'-Methoxyphenethyl)benzoic acid

-

Methodology: A solution of 2-(2-hydroxyethyl)-3'-methoxybiphenyl (1.0 mmol) in acetone is cooled to 0 °C. Jones reagent is added dropwise until the orange color persists. The reaction is stirred for 1 hour at 0 °C. Isopropanol is added to quench the excess oxidant. The mixture is filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to afford the carboxylic acid.

-

Quantitative Data:

| Reagent | Molar Equiv. | Amount |

| 2-(2-Hydroxyethyl)-3'-methoxybiphenyl | 1.0 | 228 mg |

| Jones Reagent | Excess | As needed |

| Expected Yield | ~75-85% |

Step 5: Intramolecular Friedel-Crafts Acylation to form this compound [2][3][4][5][6][10]

-

Methodology: 2-(3'-Methoxyphenethyl)benzoic acid (1.0 mmol) is added to polyphosphoric acid (PPA) or methanesulfonic acid (MSA) at room temperature. The mixture is heated to 80-100 °C and stirred for 2-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is poured onto ice and stirred. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.

-

Quantitative Data:

| Reagent | Molar Equiv. | Amount |

| 2-(3'-Methoxyphenethyl)benzoic acid | 1.0 | 242 mg |

| Polyphosphoric Acid | Catalyst/Solvent | ~10 g |

| Expected Yield | ~70-90% |

Biological Context and Signaling Pathways

Derivatives of dibenzosuberone are well-established as tricyclic antidepressants (TCAs).[11][12][13][14] The primary mechanism of action of TCAs involves the inhibition of the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[11][13][14] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

Caption: General mechanism of action for Tricyclic Antidepressants.

This inhibition of serotonin and norepinephrine transporters (SERT and NET) by TCAs is a key event that leads to a cascade of downstream signaling events, ultimately contributing to their antidepressant effects.[15] It is important to note that TCAs also interact with other receptors, which can lead to various side effects.[11][13] The specific activity and selectivity of this compound for SERT and NET would require further pharmacological evaluation.

References

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 17910-72-4 Name: [xixisys.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. psychscenehub.com [psychscenehub.com]

- 13. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]

- 14. lecturio.com [lecturio.com]

- 15. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Methoxy-dibenzosuberone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic data for the compound 2-Methoxy-dibenzosuberone, also known as 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one. A comprehensive search of scientific literature and chemical databases was conducted to collate experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Despite a thorough investigation, a complete and verified set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound could not be located in the public domain.

Spectroscopic data is crucial for the unequivocal identification and characterization of chemical compounds. In the context of drug development and scientific research, the absence of such data for a specific molecule like this compound presents a significant gap. This document outlines the scope of the search and provides context on the typical experimental protocols used for acquiring such data.

While direct experimental data for the target molecule is unavailable, this guide will present information on the parent compound, Dibenzosuberone, to offer a comparative analytical perspective. It is imperative to note that the following data pertains to the unsubstituted dibenzosuberone and will differ from that of its 2-methoxy derivative.

Spectroscopic Data Summary

As of the latest search, no peer-reviewed and publicly accessible experimental NMR, IR, or MS data for this compound has been found. The following tables provide a placeholder for the anticipated data structure and include comparative data for the parent compound, Dibenzosuberone, where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data for this compound not available |

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data for this compound not available |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data for this compound not available |

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Fragment Assignment |

| Data for this compound not available |

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: A sample of the compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Acquisition: Standard pulse sequences would be used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

-

Sample Preparation: The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A variety of ionization techniques could be employed, including Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

The absence of comprehensive, publicly available spectroscopic data for this compound highlights a gap in the chemical literature. For researchers and developers working with this compound, the primary course of action would be to synthesize and fully characterize it using modern spectroscopic techniques. The general protocols and workflow outlined in this document provide a standard framework for such an endeavor. Until such data becomes available, any work involving this compound should be approached with the understanding that its foundational spectroscopic characterization is not yet established in the public domain.

The Enigmatic Potential of 2-Methoxy-dibenzosuberone: A Technical Whitepaper for Drug Discovery

A comprehensive analysis of the therapeutic possibilities of 2-Methoxy-dibenzosuberone, drawing from the established bioactivities of its structural analogs and the dibenzosuberone core. This document serves as a foundational guide for researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of this compound is not extensively available in publicly accessible scientific literature. This whitepaper extrapolates potential activities based on the known pharmacology of the dibenzosuberone scaffold and structurally related methoxy-substituted compounds. All quantitative data and experimental protocols provided are for these related molecules and should serve as a reference for designing future investigations into this compound.

Executive Summary

This compound is a derivative of dibenzosuberone, a core scaffold renowned for its utility in the development of tricyclic antidepressants (TCAs). While specific bio-activity studies on the 2-methoxy variant are scarce, the parent molecule and other methoxy-containing compounds exhibit a wide range of pharmacological effects, including neuroactivity and anticancer potential. This document explores these potential therapeutic avenues for this compound, providing a framework for future research and development. We will delve into the established activities of related compounds, present relevant experimental data and protocols, and visualize hypothetical mechanisms of action.

The Dibenzosuberone Core: A Foundation for Neuroactivity

The dibenzosuberone structure is a cornerstone in the synthesis of TCAs, which primarily function by modulating the levels of neurotransmitters in the brain.[1] Compounds containing this tricyclic system have been proven effective in treating depressive disorders and various pain conditions.[1] The most well-known drug in this class, Amitriptyline, is synthesized from a dibenzosuberone precursor.

Hypothetical Signaling Pathway: Tricyclic Antidepressant Action

The primary mechanism of action for TCAs involves the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft. This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission. A hypothetical signaling pathway for a dibenzosuberone-based TCA is visualized below.

Caption: Hypothetical mechanism of this compound as a TCA.

The Methoxy Substituent: A Key to Diverse Bioactivity

The presence of a methoxy group can significantly influence the pharmacological profile of a molecule.[2] Methoxy substituents are prevalent in many natural and synthetic drugs, contributing to ligand-target binding, physicochemical properties, and metabolic stability.[2] Studies on various methoxy-containing compounds suggest potential anticancer and anti-inflammatory activities for this compound.

Potential Anticancer Activity

Numerous methoxy-substituted compounds have demonstrated potent anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

While no specific data exists for this compound, the following table summarizes the in vitro anticancer activity of other methoxy-containing molecules.

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 2-methoxyestradiol (2-ME) | Human Osteosarcoma (MG63) | IC50 (24h) | Varies with dose | [3] |

| 7-methoxy-2-phenylbenzo[b]furan derivative (BF3) | Melanoma (A375) | IC50 | 0.09 ± 0.01 μM | [4] |

| 7-methoxy-2-phenylbenzo[b]furan derivative (BF3) | Melanoma (MDA-MB-435S) | IC50 | 0.11 ± 0.01 μM | [4] |

| 7-methoxy-2-phenylbenzo[b]furan derivative (BF3) | Melanoma (WM9) | IC50 | 0.18 ± 0.05 μM | [4] |

| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | Liver Cancer (SMMC-7721) | Not specified | Broad-spectrum activity | [5] |

| 4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide | Mycobacterium tuberculosis H37Rv | MIC | 2 μmol L-1 | [6] |

MTT Assay for Cell Proliferation (as applied to 2-methoxyestradiol on Osteosarcoma cells) [3]

-

Cell Culture: Human osteosarcoma MG63 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., 2-methoxyestradiol) for different time intervals (e.g., 24, 36, 48 hours).

-

MTT Addition: 20 µl of MTT (5 mg/ml) is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The supernatant is discarded, and 150 µl of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.

The following diagram illustrates a general workflow for investigating the potential anticancer properties of a novel compound like this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microtubule destabilising activity of selected 7-methoxy-2-phenylbenzo[b]furan derivative against primary and metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro antimycobacterial activity of 2-methoxybenzanilides and their thioxo analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxy-dibenzosuberone Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dibenzosuberone scaffold, a core structure in many biologically active compounds, has garnered significant attention in medicinal chemistry. This technical guide focuses on a specific class of these molecules: 2-methoxy-dibenzosuberone derivatives and their analogs. These compounds have emerged as promising candidates for the development of novel therapeutics, particularly in the fields of oncology and neuroscience. This document provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action. Detailed experimental protocols for key synthetic steps and biological assays are included to facilitate further research and development in this area. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying chemical and biological processes.

Introduction

Dibenzosuberone, a tricyclic ketone, and its derivatives are integral to the structure of numerous pharmaceuticals, most notably tricyclic antidepressants like amitriptyline. The rigid, three-dimensional structure of the dibenzosuberone core allows for specific interactions with various biological targets. The introduction of a methoxy group at the 2-position of this scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Recent research has highlighted the potential of this compound derivatives as potent anticancer agents, primarily through the inhibition of tubulin polymerization. Furthermore, the structural similarity of these compounds to known psychoactive agents suggests their potential as modulators of neurological pathways, including the inhibition of monoamine oxidases (MAOs), which are key enzymes in the metabolism of neurotransmitters.

This guide aims to provide a detailed technical resource for researchers interested in the exploration and development of this compound derivatives as therapeutic agents.

Synthesis of the this compound Core and Derivatives

The synthesis of the this compound core can be achieved through a multi-step process, often involving an intramolecular Friedel-Crafts-type cyclization of a suitably substituted diaryl precursor. A general synthetic strategy is outlined below.

Synthesis of 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one

A plausible and efficient route to the this compound core involves the cyclization of 2-((3-methoxyphenyl)methyl)benzoic acid. This method, adapted from the synthesis of the isomeric 3-methoxy-dibenzosuberone, provides a reliable pathway to the target ketone.

Derivatization Strategies

The ketone at the 5-position of the dibenzosuberone core is a versatile functional group for further derivatization. Common modifications include:

-

Grignard Reactions: Addition of organomagnesium halides to the carbonyl group to introduce various alkyl or aryl substituents, followed by dehydration to form an exocyclic double bond.

-

Wittig Reaction: Conversion of the ketone to an alkene with a specific geometry.

-

Reductive Amination: Formation of an amine at the 5-position.

-

Oxime Formation and Etherification: Reaction with hydroxylamine followed by alkylation of the resulting oxime to introduce ether-linked side chains.

These derivatization strategies allow for the synthesis of a diverse library of analogs with varying physicochemical properties and biological activities.

Biological Activities and Mechanisms of Action

This compound derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and neuroscience.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of research points to the potent anticancer activity of benzosuberone analogs, with many acting as inhibitors of tubulin polymerization.[1][2][3] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which are essential for cell division. This leads to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.

Table 1: In Vitro Anticancer Activity of Benzosuberene Analogs

| Compound ID | Modification | Cell Line | Activity Metric | Value (µM) | Reference |

| KGP18 | 2-methoxy-5-(3',4',5'-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol | NCI-H460 (Lung) | GI50 | <0.00005 | [3] |

| KGP18 | 2-methoxy-5-(3',4',5'-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol | - | Tubulin IC50 | 1.7 | [3] |

| Analog 37 | 1-fluoro-2-methoxy-5-(3',4',5'-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene | NCI-H460 (Lung) | GI50 | 0.00547 | [1] |

| Analog 37 | 1-fluoro-2-methoxy-5-(3',4',5'-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene | - | Tubulin IC50 | ~1.0 | [1] |

| Analog 36 | 1-chloro-2-methoxy-5-(3',4',5'-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene | - | Tubulin IC50 | ~1.0 | [2] |

| Analog 42 | 2-methoxy-5-(3',5'-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol | - | Tubulin IC50 | ~1.0 | [2] |

Note: GI50 is the concentration for 50% growth inhibition. IC50 for tubulin is the concentration for 50% inhibition of tubulin polymerization.

Neurological Activity: Monoamine Oxidase Inhibition

The structural resemblance of dibenzosuberone derivatives to tricyclic antidepressants suggests their potential to interact with targets in the central nervous system. One such target is monoamine oxidase (MAO), a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is a validated strategy for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.

Table 2: Monoamine Oxidase Inhibition by Related Compounds

| Compound Class | Target | Activity Metric | Value (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzoxazole Derivative 1d | MAO-B | IC50 | 0.0023 | | | Benzoxazole Derivative 2e | MAO-B | IC50 | 0.0033 |[4] | | Benzoxazole Derivative 2c | MAO-A | IC50 | 0.670 |[4] | | 2,1-Benzisoxazole Derivative 7a | MAO-B | IC50 | 0.017 | | | 2,1-Benzisoxazole Derivative 5 | MAO-A | IC50 | 3.29 |[5] |

Note: Data for structurally related heterocyclic compounds are presented to indicate the potential for MAO inhibition within this class of molecules.

Experimental Protocols

General Synthetic Protocol for 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one

This protocol is adapted from the synthesis of the 3-methoxy isomer and provides a general guideline.

-

Step 1: Ullmann Condensation. To a mixture of 2-bromobenzoic acid, 3-methoxybenzyl alcohol, copper(I) iodide, and potassium carbonate in a suitable solvent (e.g., DMF), heat the reaction mixture under an inert atmosphere. Monitor the reaction by TLC. After completion, perform an aqueous workup and extract the product, 2-((3-methoxyphenyl)methoxy)benzoic acid.

-

Step 2: Hydrogenolysis. Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol) and add a palladium on carbon (10% Pd/C) catalyst. Subject the mixture to hydrogenation (H2 gas) at atmospheric pressure. After completion, filter off the catalyst and concentrate the filtrate to yield 2-((3-methoxyphenyl)methyl)benzoic acid.

-

Step 3: Intramolecular Cyclization. Treat the product from Step 2 with a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (P2O5 in methanesulfonic acid) at an elevated temperature. Monitor the reaction by TLC. Upon completion, quench the reaction with ice water and extract the product. Purify the crude product by column chromatography to obtain 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.

In Vitro Tubulin Polymerization Inhibition Assay (Turbidimetric Method)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the change in turbidity.

-

Reagents and Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Test compound and control inhibitors (e.g., colchicine) dissolved in DMSO

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

-

Add GTP to a final concentration of 1 mM.

-

Add the test compound at various concentrations to the wells of a pre-warmed (37 °C) 96-well plate. Include vehicle (DMSO) and positive control wells.

-

Initiate the polymerization by adding the cold tubulin/GTP solution to each well.

-

Immediately begin monitoring the absorbance at 340 nm every minute for 60 minutes at 37 °C.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the initial rate of polymerization (Vmax) and the maximum polymer mass (Amax).

-

Calculate the percentage of inhibition at each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This assay measures the inhibition of MAO-A and MAO-B by quantifying the production of hydrogen peroxide using a fluorogenic substrate.

-

Reagents and Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

-

Horseradish peroxidase (HRP)

-

Fluorogenic probe (e.g., Amplex Red)

-

Test compound and control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) dissolved in DMSO

-

Fluorescence microplate reader

-

-

Procedure:

-

In a 96-well black plate, add the MAO enzyme (A or B) in MAO Assay Buffer.

-

Add the test compound at various concentrations and incubate for a pre-determined time (e.g., 15 minutes) at room temperature. Include vehicle and positive control wells.

-

Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorogenic probe in MAO Assay Buffer.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Immediately begin monitoring the fluorescence (e.g., Ex/Em = 535/587 nm for Amplex Red) in kinetic mode for 30-60 minutes.

-

-

Data Analysis:

-

Determine the rate of the reaction (slope of the fluorescence versus time plot).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The synthetic versatility of the dibenzosuberone core allows for the creation of a wide range of derivatives with diverse biological activities. The potent inhibition of tubulin polymerization by some analogs highlights their potential as anticancer drugs, while the structural similarities to known psychoactive compounds suggest opportunities for the development of new treatments for neurological disorders through mechanisms such as MAO inhibition.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency and selectivity for specific biological targets.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like characteristics.

-

In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of cancer and neurological diseases to validate their therapeutic potential.

-

Exploration of Novel Mechanisms: Investigating other potential biological targets and signaling pathways that may be modulated by this class of compounds.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound derivatives and their analogs.

References

The Discovery and Enduring Legacy of Dibenzo[a,d]cycloheptene Derivatives: A Technical Guide

The dibenzo[a,d]cycloheptene framework, with its central seven-membered ring fused to two benzene rings, represents a privileged scaffold in medicinal chemistry. Compounds derived from this core, particularly from the ketone-containing precursor dibenzosuberone, have had a profound impact on the treatment of central nervous system disorders. This technical guide provides an in-depth exploration of the discovery, history, synthetic evolution, and pharmacological significance of dibenzosuberone and its derivatives, from the serendipitous discovery of the first tricyclic antidepressants to the ongoing exploration of their diverse biological activities.

Discovery and Early Synthesis

The parent tricyclic framework can exist in several forms, including dibenzosuberane (fully saturated central ring), dibenzosuberone (one carbonyl group), and dibenzosuberenone (a carbonyl and a double bond in the central ring).[1] While a few natural products containing a dibenzocycloheptyl system exist, the core compounds themselves are not known to occur naturally.[1]

The initial synthesis of dibenzosuberone was first reported by Triebs and coworkers and later independently by Cope and coworkers.[1] Their approach laid the groundwork for future synthetic endeavors. The development of these synthetic intermediates accelerated significantly in the 1950s with the discovery of their psychotropic properties by Davis and colleagues.[1] This pivotal finding shifted the focus from purely synthetic interest to intensive medicinal chemistry research.[1]

Foundational Synthetic Protocols

The construction of the dibenzosuberone core is the critical first step for accessing its therapeutically important derivatives. Several methods have been established.

Experimental Protocol: Synthesis of Dibenzosuberone via Friedel-Crafts Acylation

This is a widely cited method for creating the tricyclic ketone.[1][2]

-

Starting Material Preparation: 2-phenethylbenzoic acid is converted to its corresponding acid chloride, 2-phenethylbenzoyl chloride.[1]

-

Intramolecular Cyclization: The 2-phenethylbenzoyl chloride is subjected to intramolecular Friedel-Crafts acylation conditions. A strong Lewis acid, such as aluminum chloride (AlCl₃), is used as a catalyst. The reaction is typically carried out in an inert solvent like dichloromethane or carbon disulfide.

-

Reaction Quench and Workup: The reaction is carefully quenched by pouring it onto ice and acid.

-

Purification: The crude dibenzosuberone is then purified, typically by recrystallization or column chromatography, to yield the final product.[1]

Experimental Protocol: Alternative Synthesis of Dibenzosuberone

An alternative route involves the cyclization of 2-bibenzylcarboxylic acid.[3]

-

Intermediate Synthesis: Phthalic anhydride and phenylacetic acid are reacted in the presence of sodium acetate to yield benzalphthalide.[3]

-

Hydrolysis: The benzalphthalide is hydrolyzed under basic conditions to form 2-(Phenylacetyl)benzoic acid.[3]

-

Reduction: The intermediate is reduced via catalytic hydrogenation to give 2-bibenzylcarboxylic acid.[3]

-

Ring Closure: The final ring closure to form dibenzosuberone is achieved by treating the 2-bibenzylcarboxylic acid with polyphosphoric acid.[3]

The Dawn of Tricyclic Antidepressants

The therapeutic potential of the dibenzo[a,d]cycloheptene scaffold was a serendipitous discovery. The research that led to the first tricyclic antidepressants (TCAs) was initially aimed at developing new antipsychotics, building upon the phenothiazine structure. In the late 1950s, scientists at the American pharmaceutical company Merck synthesized amitriptyline.[2][4][5] Though initially investigated for schizophrenia, its antidepressant effects were quickly recognized by clinical investigators.[2][4] This led to its approval by the U.S. Food and Drug Administration (FDA) in 1961 for the treatment of depression.[4][5]

This breakthrough launched a new era in the management of depressive disorders. Amitriptyline became a first-line agent, and its success spurred further research.[1] Key derivatives that followed include:

-

Nortriptyline: The principal active metabolite of amitriptyline, it was later marketed as a separate drug with its own distinct clinical profile.[2][4]

-

Protriptyline: A secondary amine TCA, it is unique among its class for its energizing and wakefulness-promoting effects rather than sedative properties.[6][7]

-

Noxiptiline and Butriptyline: These compounds expanded the range of available TCAs.[2][8]

-

Cyproheptadine: This derivative, incorporating a piperidine ring, was developed as a potent antihistamine and antiserotonergic agent, showcasing the scaffold's versatility.[2]

Table 1: Key Dibenzosuberone Derivatives and Their Primary Applications

| Compound | Class | Primary Application(s) | Year of FDA Approval |

| Amitriptyline | Tricyclic Antidepressant (TCA) | Major Depressive Disorder, Neuropathic Pain, Migraine Prophylaxis[4][5][9] | 1961[4][5] |

| Nortriptyline | Tricyclic Antidepressant (TCA) | Major Depressive Disorder, Chronic Pain[2][4] | 1964 |

| Protriptyline | Tricyclic Antidepressant (TCA) | Depression, Narcolepsy, ADHD, Headache Prophylaxis[6][7] | 1967 |

| Noxiptiline | Tricyclic Antidepressant (TCA) | Depression[1][8] | N/A (Used in Europe) |

| Cyproheptadine | Antihistamine, Antiserotonergic | Allergic Rhinitis, Appetite Stimulant[2] | 1961 |

Synthetic Elaboration and Key Derivatives

Dibenzosuberone serves as a versatile starting material for producing a wide array of biologically active molecules through modification of its carbonyl group.

Synthesis of Amitriptyline

The synthesis of amitriptyline from dibenzosuberone is a classic example of a Grignard reaction.[4]

Experimental Protocol: Synthesis of Amitriptyline from Dibenzosuberone

-

Grignard Reagent Formation: A Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, is prepared from 3-(dimethylamino)propyl chloride and magnesium turnings in a dry ether solvent like tetrahydrofuran (THF).[4]

-

Grignard Reaction: A solution of dibenzosuberone in THF is added dropwise to the cooled Grignard reagent.[4][8] The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of dibenzosuberone, forming a tertiary alcohol intermediate after an aqueous workup.

-

Dehydration: The resulting intermediate alcohol is dehydrated by heating with hydrochloric acid. This step eliminates a molecule of water and introduces the exocyclic double bond characteristic of amitriptyline.[4]

-

Purification: The final product is purified, often by conversion to its hydrochloride salt and subsequent recrystallization.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. benchchem.com [benchchem.com]

- 3. Dibenzosuberone - Wikipedia [en.wikipedia.org]

- 4. Amitriptyline - Wikipedia [en.wikipedia.org]

- 5. acs.org [acs.org]

- 6. Protriptyline - Wikipedia [en.wikipedia.org]

- 7. Protriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to 2-Methoxy-dibenzosuberone and its Analogs as Precursors in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-dibenzosuberone and its structurally related analogs as precursors in the synthesis of pharmacologically active molecules. While direct, large-scale applications of this compound in the synthesis of major commercial drugs are not extensively documented in publicly available literature, the dibenzosuberone scaffold is a cornerstone in the development of several key therapeutics, particularly tricyclic antidepressants (TCAs). This document delves into the chemical properties of this compound, its synthesis, and, pivotally, examines the well-established synthetic pathways of its close analogs to provide a practical framework for researchers in drug discovery and development.

Core Compound Profile: this compound

This compound (CAS No: 17910-72-4) is a tricyclic ketone featuring a central seven-membered ring fused to two benzene rings, with a methoxy group substitution. Its rigid, three-dimensional structure is a key feature of the dibenzosuberone family, which has proven to be a valuable scaffold for interacting with various biological targets.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and use in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 17910-72-4 | |

| Molecular Formula | C₁₆H₁₄O₂ | |

| Molecular Weight | 238.29 g/mol | |

| IUPAC Name | 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |

| Physical Form | Yellow Solid | |

| Purity | ≥96% (typical) |

Synthesis and Reactivity

The synthesis of dibenzosuberone derivatives can be achieved through various methods, often involving intramolecular cyclization reactions.[1] While specific high-yield syntheses for the 2-methoxy isomer are proprietary, the general approach often involves Friedel-Crafts type reactions or palladium-catalyzed dehydrogenation of the corresponding dibenzosuberone.[2] The ketone and methoxy functional groups serve as primary handles for further chemical modification to build more complex molecules.

Application of Structural Analogs in Drug Synthesis

Dibenzosuberone in Tricyclic Antidepressants

The unsubstituted dibenzosuberone core is a foundational precursor for several TCAs.[1] A common synthetic strategy involves the attachment of a side chain to the ketone group, followed by dehydration and/or reduction.

A pivotal reaction is the Grignard reaction, which attaches a dimethylaminopropyl functionality to the carbonyl carbon of the dibenzosuberone skeleton.[3] Subsequent dehydration yields the exocyclic double bond characteristic of drugs like amitriptyline.[3]

Precursor for Agomelatine: 7-Methoxy-1-tetralone

Agomelatine, a melatonergic antidepressant, is a prime example of a modern drug synthesized from a methoxy-substituted cyclic ketone precursor.[4][5] Although it is a naphthalene derivative and not a dibenzosuberone, its synthesis is highly relevant for understanding the pathways involving methoxy-aryl precursors. The most common and industrially viable starting material for agomelatine is 7-methoxy-1-tetralone .[4][6]

The synthesis of Agomelatine from 7-methoxy-1-tetralone involves several key transformations. A widely used route includes a Knoevenagel condensation, followed by aromatization, reduction, and acetylation to yield the final product, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide.[4][7]

Experimental Protocols and Quantitative Data

This section provides detailed experimental methodologies and associated quantitative data for key synthetic transformations involving dibenzosuberone analogs.

Synthesis of Brominated Amitriptyline Analogs

The synthesis of 3,7- and 1,7-dibromo derivatives of amitriptyline demonstrates the modification of the dibenzosuberone core.[3]

Experimental Protocol: Grignard Reaction with Dibromodibenzosuberone [3]

-

A solution of N,N-dimethylamino-1-propyl-chloride is prepared in dry THF and dried over CaH₂.

-

The freshly prepared solution is added dropwise to magnesium turnings and a crystal of iodine in THF to initiate the Grignard reagent formation. The mixture is heated for 2 hours.

-

The Grignard reagent solution is cooled to 0 °C, and a solution of 3,7-dibromodibenzosuberone in THF is added dropwise.

-

The reaction mixture is stirred at room temperature for 26 hours.

-

Workup involves pouring the mixture into a saturated sodium chloride solution and extracting with dichloromethane.

-

The product is purified by column chromatography on silica gel.

| Precursor | Product | Yield | Reference |

| 3,7-Dibromodibenzosuberone | 3,7-Dibromo alcohol intermediate | 65% | [3] |

| 1,7-Dibromodibenzosuberone | 1,7-Dibromo alcohol intermediate | 32% | [3] |

Experimental Protocol: Dehydration to Dibromoamitriptyline [3]

-

The alcohol intermediate obtained from the Grignard reaction is stirred with 85% sulfuric acid at 4 °C for several hours.

-

The reaction mixture is slowly diluted with cold water, basified with sodium hydroxide, and extracted with dichloromethane.

-

The final product is purified from the organic extract.

| Precursor | Product | Yield | Reference |

| 3,7-Dibromo alcohol intermediate | 3,7-Dibromoamitriptyline | 94% | [3] |

Synthesis of Agomelatine from 7-Methoxy-1-Tetralone

A common industrial synthesis of Agomelatine is a multi-step process starting from 7-methoxy-1-tetralone.[6][8]

Experimental Protocol: A Representative Multi-Step Synthesis [6]

-

Step 1 (Addition): 7-methoxy-1-tetralone is reacted with acetonitrile in the presence of n-butyllithium to form 1-Hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile.

-

Step 2 (Dehydrogenation/Aromatization): The intermediate is treated with a dehydrogenating agent like dichlorodicyanobenzoquinone (DDQ) in a solvent such as toluene at 50-150 °C for 4-20 hours to yield (7-methoxy-1-naphthyl)acetonitrile.

-

Step 3 (Reduction): The nitrile is reduced to the corresponding primary amine, (7-methoxy-1-naphthyl)ethylamine, using a reducing agent like lithium aluminum hydride in tetrahydrofuran at 0-60 °C for 5-24 hours.

-

Step 4 (Acetylation): The resulting amine is acetylated using acetyl chloride in the presence of a base like triethylamine at 0-25 °C for 1-5 hours to produce the final product, Agomelatine.

| Starting Material | Final Product | Overall Yield | Reference |

| 7-methoxy-1-tetralone | Agomelatine | High | Patent literature suggests high overall yields suitable for industrial production.[6] |

Visualization of Workflows and Pathways

The following diagrams, rendered using DOT language, illustrate key synthetic workflows and the biological mechanism of action for drugs derived from these precursors.

General Synthetic Workflow for Dibenzosuberone Derivatives

This diagram outlines a generalized pathway for converting a functionalized dibenzosuberone precursor into a tricyclic antidepressant-like molecule.

Synthetic Pathway of Agomelatine

This workflow details the key stages in the synthesis of Agomelatine, a modern antidepressant, from its common precursor.

Signaling Pathway of Agomelatine

Agomelatine exerts its antidepressant effects through a unique mechanism involving both melatonergic and serotonergic systems.[5]

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Agomelatine - Wikipedia [en.wikipedia.org]

- 6. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. US9029420B2 - Agomelatine and pharmaceutical compositions thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-dibenzosuberone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-dibenzosuberone, with the IUPAC name 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, is a tricyclic organic molecule belonging to the dibenzosuberone class of compounds. The dibenzosuberone scaffold is a core structural motif in a variety of biologically active molecules, most notably tricyclic antidepressants.[1] The introduction of a methoxy group at the 2-position can significantly influence the molecule's physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a conceptual workflow for its potential application in drug discovery.

Core Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | [2] |

| CAS Number | 17910-72-4 | [2] |

| Molecular Formula | C₁₆H₁₄O₂ | [2] |

| Molecular Weight | 238.29 g/mol | [2] |

| Physical Form | Yellow Solid | [2] |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Aqueous Solubility | Not Available | - |

| pKa (Predicted) | Not Available | - |

| logP (XLogP3) | 3.6 | PubChem |

Experimental Protocols

Given the absence of comprehensive experimental data for this compound, this section provides detailed, standardized protocols for the determination of its key physicochemical properties. These methods are broadly applicable to solid organic compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a rate of 10-20 °C per minute for a preliminary determination.

-

Once an approximate melting range is observed, the apparatus is allowed to cool.

-

A second sample is prepared, and the temperature is raised rapidly to within 15-20 °C of the approximate melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.

-

Aqueous Solubility Determination

Aqueous solubility is a crucial parameter influencing a drug's absorption and distribution.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for quantification.

logP (Octanol-Water Partition Coefficient) Determination

The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its membrane permeability and interaction with biological targets.

Methodology (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC):

-

Column and Mobile Phase: A C18 reversed-phase HPLC column is used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (k') versus the known logP values. The capacity factor is calculated using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

-

Sample Analysis: this compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.

-

logP Calculation: The retention time of this compound is used to calculate its capacity factor. The logP value is then determined by interpolating from the calibration curve.

Logical Workflow: Drug Discovery and Development

The dibenzosuberone scaffold is a well-established pharmacophore in medicinal chemistry. The following diagram illustrates a generalized workflow for the discovery and development of a new chemical entity (NCE) based on the this compound core, targeting, for example, neurological disorders.

A generalized workflow for drug discovery and development.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery professionals due to its structural relationship to known therapeutic agents. While a complete experimental physicochemical profile is not currently in the public domain, this guide provides the foundational knowledge of its known properties and detailed methodologies for determining the outstanding parameters. The outlined experimental protocols and the conceptual drug discovery workflow serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound and its derivatives. Accurate characterization of its physicochemical properties is a critical first step in the rational design and development of novel drug candidates.

References

In Silico Prediction of 2-Methoxy-dibenzosuberone Targets: A Technical Guide

This technical guide provides a comprehensive overview of a hypothetical in silico study to predict the molecular targets of 2-Methoxy-dibenzosuberone. The methodologies and workflows described are based on established computational drug discovery and target identification approaches.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the application of computational tools for elucidating the mechanism of action of small molecules.

Introduction to this compound

This compound is a derivative of dibenzosuberone, a tricyclic compound.[4][5] Dibenzosuberone-containing molecules have been explored for various biological activities, including as tricyclic antidepressants.[4] The addition of a methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, affecting its binding affinity to targets, metabolic stability, and overall pharmacological profile.[6] Elucidating the molecular targets of this compound is crucial for understanding its potential therapeutic applications and off-target effects. In silico target prediction methods offer a rapid and cost-effective approach to generate testable hypotheses about the bioactivity of such compounds.[1][7]

Hypothetical In Silico Target Prediction Workflow

A multi-pronged in silico approach was designed to predict the targets of this compound. This workflow, depicted below, combines ligand-based and structure-based methods to enhance the reliability of the predictions. The consensus from multiple methods is often used to prioritize targets for experimental validation.[8][9]

Methodologies and Hypothetical Results

Ligand-Based Target Prediction

Ligand-based methods compare the query molecule to a database of known bioactive compounds. The principle is that structurally similar molecules are likely to have similar biological targets.

-

Input: The 2D structure of this compound is converted to a canonical SMILES string.

-

Tool Submission: The SMILES string is submitted to various web-based target prediction servers, such as SwissTargetPrediction, SEA (Similarity Ensemble Approach), and MolTarPred.[8][9]

-

Prediction Principle: These tools compare the input molecule's topology, fingerprints (e.g., ECFP4), or shape to their internal databases of known ligand-target interactions.[8][9]

-

Output: A ranked list of potential targets is generated based on a similarity score or probability.

The following table summarizes the hypothetical top-ranking potential targets for this compound from three different ligand-based prediction tools.

| Target Name | UniProt ID | Prediction Tool | Score/Probability | Target Class |

| Mu-type opioid receptor | P35372 | SwissTargetPrediction | 0.85 (Probability) | GPCR |

| Mu-type opioid receptor | P35372 | MolTarPred | 0.79 (Confidence) | GPCR |

| Mu-type opioid receptor | P35372 | SEA | 1.2e-8 (E-value) | GPCR |

| 5-hydroxytryptamine receptor 2A | P28223 | SwissTargetPrediction | 0.72 (Probability) | GPCR |

| 5-hydroxytryptamine receptor 2A | P28223 | MolTarPred | 0.68 (Confidence) | GPCR |

| Sodium-dependent serotonin transporter | P31645 | SwissTargetPrediction | 0.65 (Probability) | Transporter |

| Sodium-dependent serotonin transporter | P31645 | MolTarPred | 0.61 (Confidence) | Transporter |

| Histamine H1 receptor | P35367 | SwissTargetPrediction | 0.58 (Probability) | GPCR |

| Cyclooxygenase-2 (COX-2) | P35354 | MolTarPred | 0.55 (Confidence) | Enzyme |

| Cyclooxygenase-2 (COX-2) | P35354 | SEA | 5.4e-6 (E-value) | Enzyme |

| Mitogen-activated protein kinase 14 (MAPK14/p38α) | Q16539 | MolTarPred | 0.52 (Confidence) | Kinase |

Table 1: Hypothetical Ligand-Based Target Prediction Results for this compound.

Structure-Based Target Prediction (Reverse Docking)

In reverse docking, a single ligand is docked into the binding sites of a large collection of protein structures to identify those with high binding affinity.

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

-

Receptor Library: A library of human protein crystal structures is prepared. This can be a curated subset from the Protein Data Bank (PDB) focusing on druggable targets.

-

Molecular Docking: A docking program like AutoDock Vina is used to systematically place the ligand into the binding pocket of each receptor in the library.[10]

-

Scoring and Ranking: The binding affinity of the ligand for each receptor is calculated as a docking score (e.g., in kcal/mol). Targets are ranked based on the most favorable (most negative) scores.

The table below shows hypothetical binding affinities of this compound to the top-ranked targets identified through a reverse docking screen.

| Target Name | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Mu-type opioid receptor | 4DKL | -9.8 | Asp147, Tyr326, His54 |

| Cyclooxygenase-2 (COX-2) | 5IKR | -9.2 | Arg120, Tyr355, Ser530 |

| 5-hydroxytryptamine receptor 2A | 6A93 | -8.9 | Asp155, Ser242, Phe340 |

| Mitogen-activated protein kinase 14 (MAPK14/p38α) | 3HEC | -8.5 | Lys53, Met109, Asp168 |

| Sodium-dependent serotonin transporter | 5I6X | -8.1 | Asp98, Tyr176, Phe335 |

Table 2: Hypothetical Structure-Based Target Prediction Results for this compound.

Consensus Analysis and Pathway Visualization

By combining the results from both ligand-based and structure-based approaches, a consensus list of high-confidence targets can be generated. The Mu-type opioid receptor, 5-HT2A receptor, and COX-2 appear as strong hypothetical targets based on our simulated data.

The potential involvement of this compound in the MAPK signaling pathway, as suggested by the prediction of MAPK14 as a target, warrants further investigation.[11] A simplified diagram of this pathway is presented below.

Similarly, the predicted interaction with the Mu-type opioid receptor suggests a potential role in analgesia or other CNS-related effects.

Conclusion and Future Directions

This in-depth technical guide outlines a hypothetical yet plausible in silico investigation to predict the biological targets of this compound. The computational analysis suggests that this compound may interact with targets in the central nervous system, such as the Mu-type opioid receptor and the 5-HT2A receptor, as well as enzymes involved in inflammation like COX-2 and MAPK14.

These in silico predictions provide a strong foundation for subsequent experimental validation. Future work should focus on in vitro binding assays and functional assays to confirm the interactions with the high-confidence predicted targets. For instance, radioligand binding assays could determine the binding affinity (Ki) of this compound for the mu-opioid receptor.[12] Furthermore, cell-based assays could be employed to assess its functional activity (e.g., agonist or antagonist) at these receptors and its inhibitory effect on predicted enzyme targets. This iterative cycle of computational prediction and experimental validation is a cornerstone of modern drug discovery.[3][13]

References

- 1. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging trends in computational approaches for drug discovery in molecular biology | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 3. Computational approaches in target identification and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dibenzosuberone | C15H12O | CID 14589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A precise comparison of molecular target prediction methods - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 8. biorxiv.org [biorxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. In silico molecular target prediction unveils mebendazole as a potent MAPK14 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Binding characteristics of [3H]14-methoxymetopon, a high affinity mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Drug Target Identification with Machine Learning: How to Choose Negative Examples | MDPI [mdpi.com]

The Dibenzosuberone Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dibenzosuberone scaffold, a tricyclic framework consisting of two benzene rings fused to a central seven-membered ring, has long been a cornerstone in medicinal chemistry. Its unique conformational flexibility and amenability to chemical modification have established it as a "privileged scaffold" – a molecular structure capable of providing ligands for diverse biological targets. This technical guide provides a comprehensive review of the dibenzosuberone core, detailing its synthesis, diverse biological activities, and the underlying mechanisms of action.

Synthesis of the Dibenzosuberone Core and Its Derivatives

The classical synthesis of the dibenzosuberone core typically involves an intramolecular Friedel-Crafts acylation of a 2-phenethylbenzoic acid derivative.[1][2] This versatile approach allows for the introduction of various substituents on the aromatic rings, enabling the exploration of structure-activity relationships (SAR).

A general synthetic workflow is depicted below:

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methoxy-dibenzosuberone

Introduction

2-Methoxy-dibenzosuberone is a tricyclic ketone that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its rigid dibenzo[a,d]cycloheptene framework is a common scaffold in medicinal chemistry. This document provides a detailed protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The outlined procedure is based on a well-established multi-step synthetic route commencing from commercially available starting materials.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step process:

-

Condensation: Phthalic anhydride and 3-methoxyphenylacetic acid undergo a condensation reaction to form (3-methoxybenzal)phthalide.

-

Reduction: The resulting phthalide is hydrogenated to yield 2-[2-(3-methoxyphenyl)-ethyl]benzoic acid.

-

Intramolecular Cyclization: The benzoic acid derivative is then cyclized using a dehydrating agent to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of (3-methoxybenzal)phthalide

A mixture of phthalic anhydride (89.6 g, 0.605 mol), 3-methoxyphenylacetic acid (100.5 g, 0.605 mol), and freshly fused sodium acetate (3.0 g) is heated to 255°C for 1 hour under a Dean-Stark apparatus to remove the water formed during the reaction.[1] The resulting orange melt is carefully poured onto a heat-resistant surface, such as aluminum foil, and allowed to solidify upon cooling.[1] The crude solid is then recrystallized from absolute ethanol (2500 ml) to yield (3-methoxybenzal)phthalide as a yellow solid.[1]

Step 2: Synthesis of 2-[2-(3-methoxyphenyl)-ethyl]benzoic acid

The (3-methoxybenzal)phthalide (111.5 g, 0.441 mol) obtained from the previous step is dissolved in absolute ethanol (3000 ml).[1] To this solution, Raney nickel (approximately 6 tablespoons) is added as a catalyst for hydrogenation.[1] The reaction mixture is then subjected to hydrogenation at 25°C under a pressure of 40 psi until the reaction is complete.[1] The catalyst is subsequently removed by filtration through a pad of Celite or a similar filter aid.[1] The filtrate is concentrated under reduced pressure to remove the solvent. The oily residue is slurried with methylene chloride (1000 ml) and extracted with a saturated aqueous solution of sodium bicarbonate (3 x 500 ml).[1] The combined basic aqueous extracts are warmed on a steam bath to remove any residual methylene chloride and then filtered. The filtrate is acidified with 6 N hydrochloric acid to precipitate the product. The resulting white solid, 2-[2-(3-methoxyphenyl)-ethyl]benzoic acid, is collected by filtration.[1]

Step 3: Synthesis of this compound

The 2-[2-(3-methoxyphenyl)-ethyl]benzoic acid (70.9 g, 0.276 mol) is treated with polyphosphoric acid (437 g) and the mixture is heated to 100°C for 2 hours.[1] After the reaction is complete, the mixture is hydrolyzed by carefully pouring it into ice water. The aqueous phase is then extracted with diethyl ether (3 x 300 ml).[1] The combined ethereal extracts are washed sequentially with a saturated aqueous solution of sodium bicarbonate (1 x 150 ml) and water (2 x 150 ml).[1] The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. Treatment of the residue with diethyl ether affords this compound as a light yellow solid.[1]

Data Presentation

| Step | Product | Starting Materials | Reagents & Solvents | Reaction Conditions | Yield | Melting Point (°C) |

| 1 | (3-methoxybenzal)phthalide | Phthalic anhydride, 3-methoxyphenylacetic acid | Sodium acetate, Absolute ethanol | 255°C, 1 hour | 73% | 119-123 |

| 2 | 2-[2-(3-methoxyphenyl)-ethyl]benzoic acid | (3-methoxybenzal)phthalide | Raney nickel, Absolute ethanol, Methylene chloride, Sodium bicarbonate (aq), Hydrochloric acid (6N) | 25°C, 40 psi | 63% | 119-122 |

| 3 | This compound | 2-[2-(3-methoxyphenyl)-ethyl]benzoic acid | Polyphosphoric acid, Diethyl ether, Sodium bicarbonate (aq) | 100°C, 2 hours | 92% | 74-76 |

Visualizations